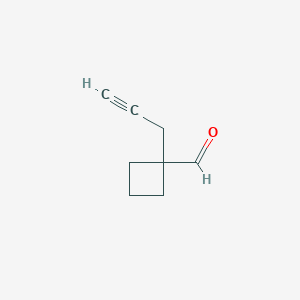

1-(Prop-2-yn-1-yl)cyclobutane-1-carbaldehyde

Descripción

1-(Prop-2-yn-1-yl)cyclobutane-1-carbaldehyde (CAS No. 1934406-70-8) is a cyclobutane derivative featuring a propargyl (prop-2-yn-1-yl) group and a carbaldehyde functional group. Its molecular formula is C₈H₁₀O, with a molecular weight of 122.16 g/mol . The compound’s structure combines the strained cyclobutane ring with the reactive aldehyde and alkyne moieties, making it a versatile intermediate in organic synthesis.

Propiedades

IUPAC Name |

1-prop-2-ynylcyclobutane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-2-4-8(7-9)5-3-6-8/h1,7H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZHDFAUAPBQAML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1(CCC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(Prop-2-yn-1-yl)cyclobutane-1-carbaldehyde can be synthesized through several synthetic routes. One common method involves the alkylation of cyclobutanone with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene under reflux conditions. The resulting intermediate is then oxidized to form the aldehyde group using an oxidizing agent such as pyridinium chlorochromate (PCC).

Industrial Production Methods

While specific industrial production methods for 1-(Prop-2-yn-1-yl)cyclobutane-1-carbaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using more efficient catalysts, and implementing continuous flow processes to enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

1-(Prop-2-yn-1-yl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The propynyl group can undergo nucleophilic substitution reactions, where the triple bond is attacked by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Amines, thiols

Major Products Formed

Oxidation: 1-(Prop-2-yn-1-yl)cyclobutane-1-carboxylic acid

Reduction: 1-(Prop-2-yn-1-yl)cyclobutanol

Substitution: Various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

1-(Prop-2-yn-1-yl)cyclobutane-1-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions such as Sonogashira cross-coupling.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and alkynes.

Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 1-(Prop-2-yn-1-yl)cyclobutane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The propynyl group can participate in cycloaddition reactions, forming new chemical bonds and structures. These interactions can lead to changes in cellular processes and biochemical pathways.

Comparación Con Compuestos Similares

Table 1. Comparative Physicochemical Properties

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 1-(Prop-2-yn-1-yl)cyclobutane-1-carbaldehyde | 1934406-70-8 | C₈H₁₀O | 122.16 | Aldehyde, Propargyl |

| 1-(Naphthalen-2-yl)cyclobutane-1-carbaldehyde | N/A | C₁₄H₁₃O | 197.10 | Aldehyde, Naphthyl |

| 1-(2-Hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde | 2060030-96-6 | C₉H₁₆O₂ | 156.22 | Aldehyde, Hydroxyalkyl |

| 1-(Chloromethyl)cyclobutane-1-carbaldehyde | N/A | C₆H₉ClO | 132.59 | Aldehyde, Chloromethyl |

| 1-(Prop-2-yn-1-yl)cyclopentane-1-carbaldehyde | 1268679-57-7 | C₉H₁₂O | 136.19 | Aldehyde, Propargyl |

| 1-(Propan-2-yl)cyclopropane-1-carbaldehyde | 489468-09-9 | C₇H₁₂O | 112.17 | Aldehyde, Isopropyl |

| 1-(Oxolan-2-yl)cyclobutane-1-carbaldehyde | 2172018-22-1 | C₉H₁₄O₂ | 154.21 | Aldehyde, Oxolane |

Notes

- Safety and Toxicology: Limited hazard data are available for 1-(Prop-2-yn-1-yl)cyclobutane-1-carbaldehyde. Precautionary measures (e.g., avoiding inhalation) should be prioritized . Similar compounds, such as (Prop-2-yn-1-ylsulfanyl)carbonitrile, also lack thorough toxicological profiles .

- Synthesis : Many analogs are synthesized via nitrile hydrolysis or aldehyde functionalization, suggesting shared methodologies .

- Structural Analysis : Programs like SHELXL are widely used for crystallographic refinement of such compounds, ensuring accurate structural characterization .

Actividad Biológica

1-(Prop-2-yn-1-yl)cyclobutane-1-carbaldehyde is a compound that has garnered interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 1-(Prop-2-yn-1-yl)cyclobutane-1-carbaldehyde is , with a molecular weight of 140.19 g/mol. Its structure includes a cyclobutane ring and an alkyne functional group, which contribute to its reactivity and interactions within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The alkyne moiety allows for π–π interactions, while the carbonyl group can form hydrogen bonds. These interactions can modulate enzyme activity and influence metabolic pathways, leading to diverse biological effects.

Biological Activities

Research indicates that 1-(Prop-2-yn-1-yl)cyclobutane-1-carbaldehyde exhibits several biological activities:

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cell growth in various cancer cell lines, including MiaPaCa-2 (human pancreatic cancer) and A673 (human Ewing's sarcoma). The compound demonstrated sub-micromolar suppression of cellular lactate output, indicating a potential mechanism for inhibiting tumor metabolism.

- Antibacterial Properties : The compound's interaction with bacterial enzymes suggests potential antibacterial activity. It has been evaluated against Gram-positive and Gram-negative bacteria using the agar disc-diffusion method, showing varying degrees of effectiveness .

Anticancer Studies

A recent study evaluated the anticancer properties of 1-(Prop-2-yn-1-yl)cyclobutane-1-carbaldehyde derivatives against several cancer cell lines. The results indicated significant inhibition of cell proliferation:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MiaPaCa-2 | <0.5 | Inhibition of lactate production |

| A673 | <0.5 | Induction of apoptosis |

| HT-29 | 0.8 | Cell cycle arrest |

This table summarizes the inhibitory concentrations (IC50) observed in different cell lines, highlighting the compound's potential as an anticancer agent.

Antibacterial Evaluation

In another study focusing on antibacterial activity, 1-(Prop-2-yn-1-yl)cyclobutane-1-carbaldehyde was tested against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 µg/mL |

| Escherichia coli | 12 | 75 µg/mL |

| Pseudomonas aeruginosa | 10 | 100 µg/mL |

The data indicates that the compound exhibits significant antibacterial properties, particularly against Staphylococcus aureus.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.